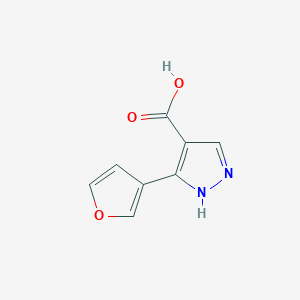

3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(furan-3-yl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)6-3-9-10-7(6)5-1-2-13-4-5/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBOYPZOISKQRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Biological Activity:

Research has indicated that 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid exhibits notable biological activities, including anti-inflammatory, analgesic, and antipyretic properties. Studies have shown its potential to inhibit certain enzymes and bind to specific receptors, which could be beneficial in drug development for inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders.

Table 1: Biological Activities of this compound

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Modulation of pain pathways | |

| Antipyretic | Reduction of fever-inducing mediators |

Agricultural Applications

Fungicidal Properties:

The compound has been explored for its fungicidal properties, particularly in controlling harmful fungi. Its application as a fungicide is based on its ability to disrupt fungal cell membranes and inhibit growth.

Case Study: Fungicidal Efficacy

In trials conducted on crops affected by fungal pathogens, formulations containing this compound showed effective control over common fungal diseases such as powdery mildew and rust. The compound was found to be effective even at low application rates.

Table 2: Efficacy of this compound as a Fungicide

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available furan derivatives. This compound serves as a versatile building block for synthesizing various pyrazole derivatives with enhanced biological properties.

Table 3: Synthetic Pathways for Derivatives

| Starting Material | Reaction Type | Product |

|---|---|---|

| Furan derivative + Hydrazine | Condensation | Pyrazole derivative |

| Pyrazole derivative + Carboxylic acid | Esterification | Carboxylated pyrazole |

Mechanism of Action

The mechanism by which 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It can bind to receptors on cell surfaces, leading to the activation or inhibition of signaling pathways.

Pathways Involved: The compound may influence pathways related to inflammation, pain, and fever, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Biological Activity

3-(Furan-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a furan moiety, which contributes to its unique reactivity and biological activity. The carboxylic acid group enhances solubility in polar solvents, making it suitable for various biological applications.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, it has been compared favorably to standard anti-inflammatory drugs like diclofenac, with reported IC50 values indicating significant efficacy in reducing inflammation .

- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms and efficacy .

- Enzyme Inhibition : The compound interacts with various enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism. Its ability to modulate enzyme activity suggests potential therapeutic applications in oncology and other fields.

The biological effects of this compound are largely attributed to its interactions with specific receptors and enzymes:

- Receptor Binding : The compound may act as a ligand for multiple receptors involved in inflammatory and cancer pathways. This interaction can influence cellular signaling cascades, leading to altered gene expression and cellular responses .

- Oxidative Stress Modulation : By affecting pathways related to oxidative stress, the compound may help mitigate cellular damage associated with various diseases.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition of TNF-α | |

| Anticancer | Cytotoxicity against multiple lines | |

| Enzyme inhibition | Modulation of cytochrome P450 |

Table 2: IC50 Values of this compound

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 193.93 | |

| H460 (Lung Cancer) | 208.58 | |

| HT-29 (Colon Cancer) | 238.14 |

Case Studies

- Anti-inflammatory Study : In a study involving carrageenan-induced paw edema in rats, the compound exhibited comparable anti-inflammatory activity to ibuprofen at certain doses, indicating its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

- Anticancer Evaluation : A series of experiments tested the compound against various human cancer cell lines, revealing significant cytotoxicity with lower IC50 values than traditional chemotherapeutics like 5-fluorouracil. This highlights its promise as a novel anticancer agent .

Preparation Methods

General Synthetic Approach to Pyrazole-4-carboxylic Acids with Furan Substituents

The synthesis of pyrazole derivatives such as 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid generally follows a pathway involving:

- Formation of pyrazole rings via cyclocondensation of hydrazine derivatives with appropriate diketones or α,β-unsaturated carbonyl compounds.

- Introduction of the furan moiety through the use of furan-containing precursors or post-pyrazole ring functionalization.

While specific protocols for this compound are scarce, insights can be drawn from related compounds and general pyrazole synthesis literature.

Cyclocondensation of Hydrazine with β-Dicarbonyl Compounds

A classical method involves the reaction of hydrazine or substituted hydrazines with β-dicarbonyl compounds, such as 1,3-diketones or β-ketoesters, to form pyrazole rings:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Hydrazine hydrate + β-dicarbonyl compound (e.g., difluoroacetoacetates) | Formation of pyrazoline intermediate |

| 2 | Oxidation or dehydration of pyrazoline | Aromatic pyrazole derivative |

In the case of furan-substituted pyrazoles, the β-dicarbonyl precursor may contain a furan ring or be functionalized with furan post-cyclization.

Regioselective Synthesis via Chalcone and Hydrazine Derivatives

One efficient approach reported for pyrazole derivatives involves a one-pot addition-cyclocondensation between chalcones (α,β-unsaturated ketones) and hydrazines, often catalyzed by copper salts and ionic liquids:

- This method yields 1,3,5-trisubstituted pyrazoles with good regioselectivity and yields (~82%).

- The process includes oxidative aromatization without requiring additional oxidants.

- The catalyst system can be reused multiple times without significant loss of activity.

This strategy can be adapted to incorporate furan rings by employing furan-substituted chalcones or hydrazines.

Use of α,β-Ethylenic Ketones and Hydrazines

Another method involves condensation of hydrazines with α,β-ethylenic ketones in solvents like DMF to yield pyrazolines, which are then alkylated and oxidized to pyrazoles:

- Yields range from 66–88%.

- This route allows for unsymmetrical substitution patterns, potentially accommodating the furan ring at the 3-position of the pyrazole.

In Situ Generation of Carbonyl Derivatives for Pyrazole Formation

A practical one-pot method synthesizes 3,5-substituted pyrazoles by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines:

- This reaction proceeds with high regioselectivity and good yields (68–99%).

- The method is versatile, allowing the introduction of various substituents including heterocycles like furan.

Specific Considerations for Furan-3-yl Substitution

The furan ring, being electron-rich and sensitive, requires careful handling during synthesis:

- Attempts to directly condense furan-3(2H)-one derivatives with anilines to form related imine derivatives showed low reactivity due to electron-donating effects reducing electrophilicity.

- Therefore, furan-substituted pyrazoles are preferably synthesized by incorporating the furan moiety into the precursor diketones or chalcones rather than post-pyrazole ring formation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Yield Range | Notes |

|---|---|---|---|---|

| Hydrazine + β-dicarbonyl compounds | Hydrazine hydrate, difluoroacetoacetates | Cyclocondensation, oxidation | Moderate to high | Classical method for pyrazole ring formation |

| Chalcone + Hydrazine (Copper catalyzed) | Chalcones, arylhydrazines | One-pot addition-cyclocondensation, oxidative aromatization | ~82% | Good regioselectivity, reusable catalyst |

| α,β-Ethylenic ketones + Hydrazines | α,β-Ethylenic ketones, hydrazines | Condensation, alkylation, oxidation | 66–88% | Allows unsymmetrical substitution |

| Terminal alkynes + Aldehydes + Hydrazines | Terminal alkynes, aromatic aldehydes, hydrazines | One-pot cyclocondensation | 68–99% | High regioselectivity, versatile |

Research Findings and Mechanistic Insights

- The regioselectivity of pyrazole formation is influenced by hydrogen bonding and electronic effects of substituents on the starting materials.

- Use of benzotriazole intermediates can enhance regioselectivity and allow functionalization at the 4-position of pyrazoles.

- The electron-donating effect of the oxygen in furan rings can reduce electrophilicity of carbonyl precursors, affecting reaction pathways.

- Catalytic systems involving copper salts and ionic liquids improve yields and sustainability of pyrazole synthesis.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(furan-3-yl)-1H-pyrazole-4-carboxylic acid?

- Methodological Answer : Synthesis optimization typically involves selecting appropriate coupling reagents (e.g., palladium catalysts for cross-coupling reactions) and controlling reaction parameters such as temperature, solvent polarity, and stoichiometry. For pyrazole derivatives, cyclocondensation of hydrazines with diketones or β-ketoesters is common . Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/cyclohexane) is critical to isolate the carboxylic acid moiety while minimizing esterification byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Verify the presence of the furan proton (δ ~7.5–8.0 ppm) and pyrazole ring carbons (δ ~140–160 ppm) .

- IR Spectroscopy : Confirm carboxylic acid O–H stretching (~2500–3000 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .

- X-ray crystallography : Resolve intermolecular hydrogen bonds (e.g., N–H···O interactions in the pyrazole ring) to validate crystal packing .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., PC-3 for prostate cancer) to assess anti-proliferative effects .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., mTOR/p70S6K) to evaluate ATP-binding competition .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability while retaining activity?

- Methodological Answer :

- Ester Prodrugs : Replace the carboxylic acid with methyl/ethyl esters to improve membrane permeability, followed by in vivo hydrolysis .

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity (ClogP analysis) and metabolic stability .

- Co-crystallization : Co-formulate with cyclodextrins to enhance aqueous solubility .

Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) in this scaffold?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., mTOR) .

- QSAR Modeling : Train models with descriptors like Hammett constants (σ) for the furan substituent and topological polar surface area (TPSA) .

- MD Simulations : Simulate ligand-protein stability (e.g., GROMACS) to assess binding kinetics .

Q. How should researchers resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Validation : Cross-check with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Cell Line Authentication : Confirm genetic stability of cell lines (e.g., STR profiling) to rule out variability .

Q. What advanced techniques characterize hydrogen-bonding networks in the crystal lattice of this compound?

- Methodological Answer :

- SCXRD (Single-Crystal X-ray Diffraction) : Resolve O–H···N and N–H···O interactions (e.g., R-factor < 0.05) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H-bonds vs. van der Waals interactions) .

- DFT Calculations : Optimize hydrogen bond energies at the B3LYP/6-311G++(d,p) level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.